molecular formula C11H20FNO3 B13906709 Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B13906709
M. Wt: 233.28 g/mol
InChI Key: IOADSJASVUKMCD-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-fluoropyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product formed is the corresponding ketone or aldehyde.

    Reduction: The major product is the de-fluorinated pyrrolidine derivative.

    Substitution: The major products are the substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-fluoropyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxyethylpyrrolidine-1-carboxylate
  • Tert-butyl 3-chloropyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

IUPAC Name

tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3

InChI Key

IOADSJASVUKMCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCN(C1)C(=O)OC(C)(C)C)F)O

Origin of Product

United States

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